molecular formula C17H21N3O2S B5182438 4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide

4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide

Cat. No. B5182438
M. Wt: 331.4 g/mol
InChI Key: KBRUOTAHMOAKKJ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. It is commonly referred to as IB-PES or IBP. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of IB-PES is not fully understood. However, it is believed that IB-PES exerts its anti-cancer properties by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in DNA replication and is essential for the growth and division of cancer cells. IB-PES has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
IB-PES has been found to have a number of biochemical and physiological effects. It has been shown to reduce the expression of various inflammatory cytokines such as TNF-alpha and IL-6. IB-PES has also been shown to increase the expression of various antioxidant enzymes such as superoxide dismutase and catalase. In addition, IB-PES has been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

IB-PES has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. IB-PES is also stable under normal laboratory conditions. However, IB-PES has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, IB-PES has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on IB-PES. One area of research is to further investigate its anti-cancer properties. This could involve studying its effects on different types of cancer cells and investigating its mechanism of action in more detail. Another area of research is to investigate its potential as a herbicide or insecticide. This could involve testing its efficacy against different types of pests and weeds. Finally, research could be conducted on its potential as a corrosion inhibitor in different environments and under different conditions.

Synthesis Methods

The synthesis of IB-PES involves the reaction of 4-isobutylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds via a condensation reaction to form IB-PES. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

IB-PES has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, IB-PES has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. IB-PES has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In the field of agriculture, IB-PES has been found to have insecticidal properties. It has been shown to be effective against various insect pests such as aphids, whiteflies, and thrips. IB-PES has also been found to have herbicidal properties and has been shown to inhibit the growth of various weeds.
In the field of materials science, IB-PES has been found to have potential applications as a corrosion inhibitor. It has been shown to inhibit the corrosion of various metals such as steel and aluminum.

properties

IUPAC Name

4-(2-methylpropyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13(2)12-15-4-6-17(7-5-15)23(21,22)20-19-14(3)16-8-10-18-11-9-16/h4-11,13,20H,12H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRUOTAHMOAKKJ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-methylpropyl)-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]benzenesulfonohydrazide

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